Haliangicin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl (2E,4Z,6Z,8E)-11-(3-ethenyl-2-methyloxiran-2-yl)-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+ |
InChI Key |
XIKGETOZQXNXHV-CPFPKWEUSA-N |
Isomeric SMILES |
CC(CC1(C(O1)C=C)C)/C(=C/C=C(/C)\C=C(\C(=C/C(=O)OC)\OC)/OC)/C |
Canonical SMILES |
CC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C |
Synonyms |
haliangicin |
Origin of Product |
United States |
Origin and Cultivation of Haliangicin Producing Microorganisms
Haliangium ochraceum as the Primary Producer
The principal producer of haliangicin is the marine myxobacterium Haliangium ochraceum. mdpi.comnih.gov The compound was first isolated from the strain designated SMP-2. mdpi.comresearchgate.net This strain was initially identified as Haliangium luteum AJ-13395 before being reclassified as Haliangium ochraceum. researchgate.netmdpi.com The discovery of this compound was significant as it represented the first secondary metabolite identified from a true marine myxobacterium. mdpi.comresearchgate.netbeilstein-journals.org
Haliangium ochraceum is a Gram-negative bacterium belonging to the phylum Myxococcota (also referred to as Pseudomonadota in some classifications). dsmz.dewikipedia.org These bacteria are known for their complex, multicellular behaviors, including the formation of fruiting bodies. wikipedia.orgescholarship.org Genus Haliangium was the first described halophilic (salt-loving) myxobacterial taxon. escholarship.org While 16S rRNA gene sequencing suggests a closer relationship to terrestrial myxobacteria compared to other marine halophilic forms, H. ochraceum is considered part of a distinct evolutionary group indigenous to the ocean. mdpi.comebi.ac.uknih.gov
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Myxococcota |
| Class | Myxococcia |
| Order | Myxococcales |
| Suborder | Nannocystineae |
| Family | Kofleriaceae |
| Genus | Haliangium |
| Species | Haliangium ochraceum |
Table 1: Taxonomic classification of Haliangium ochraceum. Data sourced from multiple references. dsmz.dewikipedia.orgmdpi.comescholarship.org
Haliangium ochraceum was first isolated from a seaweed sample collected on a sandy beach in the Miura Peninsula of Japan. mdpi.commdpi.com It has also been found associated with sea grass. beilstein-journals.org Its origin confirms it as a true marine microorganism. mdpi.combeilstein-journals.org
The bacterium is characterized as a moderately and obligately halophilic organism, meaning it requires salt for its survival and growth. wikipedia.orgmdpi.comebi.ac.uk The required sodium chloride (NaCl) concentration for its growth ranges from 0.2% to 5.0% (w/v), with optimal proliferation occurring between 2.0% and 3.0%. mdpi.comebi.ac.ukbeilstein-journals.org In its natural habitat, H. ochraceum is predatory, capable of lysing and feeding on other microorganisms, including Gram-negative bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae. mdpi.com This predatory nature is a common trait among myxobacteria.
A key adaptation to its high-salt environment is evident at the molecular level. Proteins within H. ochraceum exhibit an increased number of salt bridges, which enhances their stability in saline conditions compared to proteins from non-halophilic organisms (mesophiles). biorxiv.org Unlike many halotolerant myxobacteria, whose ability to form complex multicellular structures called fruiting bodies is often hindered by high salinity, H. ochraceum can form its characteristic yellow fruiting bodies in both liquid and solid cultures, irrespective of the salt concentration. wikipedia.orgmdpi.comnih.gov
Cultivation Strategies for this compound Production in Native Strains
The initial cultivation of Haliangium ochraceum for this compound production was performed on a modified VY/2 agar (B569324) medium. researchgate.netmdpi.com The productivity of this compound from the native H. ochraceum strain is generally considered low. nih.gov
Research has shown that the production of this compound is directly dependent on the concentration of NaCl in the cultivation medium. beilstein-journals.org The optimal range for both bacterial growth and this compound synthesis is a NaCl concentration of 2-3% (w/v). beilstein-journals.org To overcome the low yields from the native producer, researchers have explored genetic engineering. A significant, 10-fold increase in this compound production was achieved through the heterologous expression of its biosynthetic gene cluster in a different myxobacterium, Myxococcus xanthus. researchgate.netnih.gov In these heterologous systems, a resin such as Sepabeads SP207 is often added to the production medium to adsorb the metabolites, facilitating their recovery. nih.gov
| Parameter | Condition |
| Producing Organism | Haliangium ochraceum (Strain SMP-2) |
| Cultivation Temperature | 30–34 °C |
| Medium | Modified VY/2 (Baker's yeast, cyanocobalamin, agar) with seawater |
| Optimal NaCl for Growth | 2-3% (w/v) |
| Optimal NaCl for Production | 2-3% (w/v) |
Table 2: Cultivation parameters for this compound production in the native Haliangium ochraceum strain. Data sourced from multiple references. researchgate.netmdpi.combeilstein-journals.org
Biosynthetic Pathway Elucidation of Haliangicin
Genomic Identification and Characterization of the hli Gene Cluster
The genetic blueprint for Haliangicin biosynthesis is encoded within the hli biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Researchers identified this cluster by creating a cosmid library of the H. ochraceum genome and screening it with gene probes homologous to ketosynthase (KS) genes from terrestrial myxobacteria. nih.govnih.govnih.gov This process led to the identification of a 47.8 kbp DNA region containing the complete hli cluster. nih.govresearchgate.netresearchgate.net The cluster comprises 21 open reading frames (hliA-U) that orchestrate the assembly and modification of the this compound molecule. nih.govresearchgate.net
To overcome the challenges of working with the slow-growing native producer, the entire hli gene cluster was heterologously expressed in the more genetically tractable myxobacterium, Myxococcus xanthus. nih.govnih.govuni-saarland.de The successful production of this compound in M. xanthus confirmed that the hli cluster is solely responsible for its biosynthesis and provided a platform for functional analysis of the involved genes. nih.govresearchgate.netmdpi.com
Table 1: Genes Identified in the this compound (hli) Biosynthetic Gene Cluster
| Gene | Proposed Function |
|---|---|
| hliA, hliB | ABC transporters |
| hliC, hliL, hliM, hliN, hliO | β-methyl branching cassette |
| hliD | O-methyltransferase (Post-PKS modification) |
| hliE | Metallo-β-lactamase-type thioesterase (Release domain) |
| hliF, hliG, hliP, hliS, hliT | Type I Polyketide Synthases (PKS) |
| hliH, hliI, hliJ, hliK, hliQ | Methoxymalonyl-ACP cassette |
| hliR | Acyl-CoA dehydrogenase (Starter unit modification) |
| hliU | Epoxidase (Post-PKS modification) |
Data sourced from multiple studies. nih.govnih.govresearchgate.net
The core structure of this compound is assembled by a Type I PKS assembly line encoded by five genes: hliF, hliG, hliP, hliS, and hliT. nih.govnih.govnih.gov These megasynthases are organized into a loading module and five extension modules, each responsible for adding a specific building block to the growing polyketide chain. nih.govresearchgate.net Each module contains a set of catalytic domains that select, activate, and condense the extender units. nih.gov The key domains include the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains. nih.govnih.govresearchgate.net Additional domains such as Dehydratase (DH), Ketoreductase (KR), and Enoyl Reductase (ER) perform reductive modifications of the β-keto group after each condensation step. nih.govresearchgate.net The domain organization within the hli PKS modules corresponds well with the chemical structure of the this compound backbone. researchgate.net A notable feature is an inactive AT domain within module 2, suggesting a function that may be complemented by other enzymes. researchgate.net
Table 2: PKS Modules and Domains in this compound Biosynthesis
| Module | Gene | Domains | Extender Unit |
|---|---|---|---|
| Loading | hliF | KS, AT, ACP | 2-methylpent-2,4-dienoyl-CoA (Starter) |
| 1 | hliG | KS, AT, KR, ACP | Methylmalonate |
| 2 | hliP | KS, AT(inactive), DH, KR, ACP | Malonate |
| 3 | hliS | KS, AT, DH, ER, KR, ACP | Methylmalonate |
| 4 | hliS | KS, AT, KR, ACP | Methoxymalonate (from Glycolate) |
| 5 | hliT | KS, AT, DH, KR, ACP | Malonate |
Based on the proposed biosynthetic model. nih.govresearchgate.netmdpi.com
The structural diversity of this compound is enhanced by a suite of tailoring enzymes encoded within the hli cluster. nih.gov These enzymes modify the polyketide backbone either during or after its assembly.
Acyl-CoA Dehydrogenase (hliR): This enzyme is crucial for the formation of the distinctive terminal olefin moiety of this compound. nih.govnih.gov Gene disruption experiments demonstrated that HliR catalyzes an unusual γ,δ-dehydrogenation of the diketide starter unit, 2-methylpent-2-enoyl-CoA, to form the conjugated diene necessary for the initiation of synthesis. nih.govresearchgate.netmdpi.com
O-methyltransferase (hliD): Following the release of the completed polyketide chain, HliD acts as a post-assembly tailoring enzyme. nih.govresearchgate.net It catalyzes the O-methylation at the carboxyl terminus, forming the characteristic β-methoxyacrylate group. nih.govresearchgate.net Inactivation of hliD resulted in the accumulation of a desmethyl-haliangicin analogue. researchgate.net
Epoxidase (hliU): This enzyme is responsible for the final tailoring step, the epoxidation of the terminal diene to form the vinyl epoxide. nih.govnih.gov Disruption of the hliU gene led to the production of a non-epoxidized version of this compound, confirming its function. researchgate.net
Specialized Cassettes: The hli cluster also contains two important gene cassettes for generating specific extender units. The β-methyl branching cassette (hliL, M, N, O, C) is responsible for creating the β-methyl branch at the C-9 position. nih.govnih.govresearchgate.net The methoxymalonyl-ACP cassette (hliH, I, J, K, Q) synthesizes the glycolate (B3277807) extender unit that is incorporated by module 4, leading to the vicinal oxygen functionality at the C-3 and C-4 positions. nih.govnih.govresearchgate.net
Precursor Feeding Studies for Biosynthetic Building Blocks
To identify the fundamental building blocks of this compound, isotope feeding experiments were conducted using 13C-labeled precursors. nih.govbeilstein-journals.orgd-nb.info These studies were crucial for deciphering the origin of each carbon in the final molecule and for validating the predictions made from the genomic analysis. nih.gov The results demonstrated that the this compound backbone is constructed from a combination of acetate (B1210297), propionate, and glycerol-derived units. nih.govnih.gov
Table 3: Biosynthetic Precursors of this compound Identified via Isotope Labeling
| Labeled Precursor Fed | Deduced Building Block | Number of Units Incorporated |
|---|---|---|
| [1,2-13C2]acetate | Acetate (Malonyl-CoA) | 2 |
| [1-13C]propionate | Propionate (Methylmalonyl-CoA) | 4 |
| [U-13C3]glycerol | Glycolate extender unit | 1 (a two-carbon unit) |
| L-[methyl-13C]methionine | S-adenosylmethionine (SAM) | 3 (for O-methyl groups) |
| [1,2-13C2]acetate | Acetate-derived β-methyl branch | 1 |
Proposed Molecular Mechanism of this compound Biosynthesis
Based on the combined genomic and experimental data, a detailed molecular mechanism for this compound biosynthesis has been proposed. nih.govresearchgate.net
Starter Unit Formation: The process begins with the formation of the starter unit. The acyl-CoA dehydrogenase HliR catalyzes the γ,δ-dehydrogenation of 2-methylpent-2-enoyl-CoA to produce the diketide 2-methylpent-2,4-dienoyl-CoA. nih.govmdpi.com
Chain Elongation: This activated starter unit is loaded onto the PKS machinery. The polyketide chain is then extended through five successive elongation steps catalyzed by modules 1 through 5. researchgate.netmdpi.com Module 1 incorporates a methylmalonate unit, followed by malonate in module 2. Module 3 adds another methylmalonate unit, which is also the site for the β-methyl branch formation via the hliLMNOC cassette. nih.govmdpi.com Module 4 incorporates a unique methoxymalonyl unit derived from glycerol (B35011), and the final elongation is performed by module 5 with a malonate unit. nih.govmdpi.com
Chain Release: Once the full-length heptaketide backbone is assembled, it is released from the PKS assembly line. This hydrolytic release is catalyzed by HliE, a metallo-β-lactamase-type thioesterase. nih.govnih.govresearchgate.net
Post-PKS Tailoring: The released polyketide acid undergoes two final modifications. First, the O-methyltransferase HliD methylates the carboxylic acid to form the β-methoxyacrylate moiety. nih.govresearchgate.net Second, the epoxidase HliU oxidizes the terminal diene to create the vinyl epoxide, completing the biosynthesis of this compound. nih.govresearchgate.net
Comparative Biosynthesis with Related Natural Products
The biosynthesis of this compound shares some features with other polyketides but also possesses unique characteristics. The formation of a terminal alkene via γ,δ-dehydrogenation of a starter unit by an acyl-CoA dehydrogenase (hliR) is an uncommon strategy, with parallels seen in the biosynthesis of compounds like curacin A and tautomycetin. nih.govresearchgate.net
Interestingly, the same producing organism, H. ochraceum, also synthesizes haliamide, a PKS-NRPS hybrid metabolite. beilstein-journals.orgmdpi.com While both this compound and haliamide feature a terminal olefin, the mechanism of its formation differs. The terminal alkene in haliamide is proposed to be formed via a decarboxylation reaction mediated by a sulfotransferase (ST) and thioesterase (TE) domain pair, a mechanism distinct from the HliR-catalyzed dehydrogenation in this compound biosynthesis. mdpi.comnih.gov This highlights the diverse enzymatic strategies employed within a single organism to generate structural novelty. The chain termination mechanism in curacin A biosynthesis also involves ST-TE domains, which was once hypothesized as a potential mechanism for any PKS-derived product with a terminal olefin, including this compound, before the specific role of HliR was elucidated. unl.pt
Molecular Mechanisms of Haliangicin Bioactivity
Specific Inhibition of Mitochondrial Respiration in Fungi
Haliangicin's primary mode of action is the targeted inhibition of the mitochondrial respiratory chain in fungi. researchgate.netnih.govjst.go.jpscispace.com This disruption of cellular energy production is the cornerstone of its antifungal effect. The compound's structural features, particularly its β-methoxyacrylate (MOA) moiety, are crucial for this activity, a characteristic shared with other known respiratory chain inhibitors. researchgate.netbeilstein-journals.orgnih.govd-nb.infoacs.org Research indicates that this compound is a highly potent inhibitor, with an IC50 value of 2.5 nM for the inhibition of fungal electron transport. nih.govacs.org
The specific molecular target of this compound within the mitochondrial respiratory chain is the Cytochrome bc1 complex, also known as Complex III. researchgate.netresearchgate.netjst.go.jpd-nb.info This multi-subunit enzyme plays a pivotal role in the electron transport chain, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. This compound interferes with the electron flow specifically within this b-c1 segment. researchgate.netnih.govjst.go.jpscispace.com The mechanism is believed to be analogous to that of other β-methoxyacrylate fungicides, which act as Qo site inhibitors. beilstein-journals.orgd-nb.infomedchemexpress.com These inhibitors bind to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the complex, thereby blocking the initial step of the Q-cycle and halting electron transfer.
By binding to and inhibiting the Cytochrome bc1 complex, this compound effectively disrupts the entire electron transport chain. researchgate.netjst.go.jpacs.org This blockage prevents the passage of electrons to subsequent components of the chain, such as cytochrome c and Complex IV (cytochrome c oxidase). wjpls.org The inhibition of the electron transport chain directly curtails the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis. Studies have shown that this compound inhibits NADH oxidase activity, further confirming its disruptive effect on the respiratory process. acs.org
Cellular Responses and Metabolic Perturbations in Fungal Pathogens
The inhibition of mitochondrial respiration by this compound triggers significant cellular stress and metabolic disruption in fungal pathogens. The primary consequence is a severe depletion of cellular ATP, the main energy currency of the cell. This energy crisis affects numerous ATP-dependent processes, ultimately leading to the cessation of growth and proliferation. jst.go.jpresearchgate.net The antifungal activity of this compound has been observed across a wide spectrum of filamentous fungi and oomycetes. researchgate.netmedchemexpress.euscispace.com The minimum inhibitory concentrations (MIC) against certain fungi are comparable to those of established antifungal agents like amphotericin B and nystatin. beilstein-journals.orgd-nb.info
| Fungal Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Aspergillus niger | 12.5 | beilstein-journals.orgd-nb.info |
| Fusarium sp. | 6.3 | beilstein-journals.orgd-nb.info |
Mechanistic Basis for Selectivity against Fungi over Bacteria
A key characteristic of this compound is its selective activity against fungi, with no reported inhibitory effect on bacteria. researchgate.netnih.govjst.go.jpscispace.commedchemexpress.eu The mechanistic basis for this selectivity lies in the specific molecular target of the compound. This compound acts on the cytochrome bc1 complex within the mitochondria of eukaryotic organisms like fungi. researchgate.netjst.go.jp Bacteria, being prokaryotes, lack mitochondria. While some bacteria possess analogous respiratory complexes in their cytoplasmic membranes, these often have significant structural differences from their mitochondrial counterparts. Furthermore, many bacteria have branched respiratory chains with alternative oxidases, which could provide a bypass to the inhibitory action of a specific agent like this compound. The absence of the specific mitochondrial target in bacteria explains the compound's selective antifungal profile.
Structure Activity Relationship Sar Investigations of Haliangicin and Its Analogues
Characterization of Naturally Occurring Haliangicin Isomers (e.g., this compound B, C, D)
This compound is not a single compound but exists as a mixture of closely related isomers. nih.gov In addition to the primary compound, originally designated this compound (or trans-haliangicin), further investigation of extracts from Haliangium ochraceum led to the isolation and characterization of several natural isomers, including cis-haliangicin and a mixture of Haliangicins B, C, and D. nih.gov
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), were employed to elucidate the planar structures and partial stereochemistry of these isomers. nih.gov It was determined that Haliangicins B, C, and D are geometric isomers of the polyene moiety of this compound. nih.govd-nb.info These isomers were found to be an inseparable mixture, each containing both cis and trans configurations of the epoxide ring. nih.gov The discovery of these natural variants provided the first insights into how modifications to the polyene and epoxide structures might influence biological activity. acs.org
The stereochemistry of this compound and its isomers has been a key focus of structural elucidation studies. The main isomer of this compound possesses a trans configuration at the C12-C13 epoxide. acs.org A major accompanying isomer, named cis-haliangicin, was identified as having a cis configuration at this same epoxide. nih.gov
For the mixture of Haliangicins B, C, and D, detailed NMR studies, including NOESY (Nuclear Overhauser Effect Spectroscopy), were used to investigate the geometry of the double bonds within the conjugated tetraene system. d-nb.infobeilstein-journals.org These analyses revealed that Haliangicins B, C, and D differ from this compound in the configuration of the double bonds at the C4-C5, C6-C7, and C8-C9 positions. d-nb.info Despite these advanced spectroscopic methods, the absolute configuration of all chiral centers could not be definitively resolved at the time of their initial discovery. d-nb.infobeilstein-journals.org Each of these polyene isomers was also found to be a mix of both cis and trans epoxide diastereomers. nih.govbeilstein-journals.org The inherent instability of these compounds when exposed to air and light has led to speculation that some isomerization might occur during the isolation and purification process. beilstein-journals.org
Table 1: Characterized Naturally Occurring this compound Isomers
| Isomer | Key Structural Feature | Reference |
|---|---|---|
| This compound | trans C12-C13 epoxide | acs.org |
| cis-Haliangicin | cis C12-C13 epoxide | nih.gov |
| This compound B | Geometric isomer of the polyene chain; exists as a mixture of cis and trans epoxide isomers. | nih.govd-nb.info |
| This compound C | Geometric isomer of the polyene chain; exists as a mixture of cis and trans epoxide isomers. | nih.govd-nb.info |
| This compound D | Geometric isomer of the polyene chain; exists as a mixture of cis and trans epoxide isomers. | nih.govd-nb.info |
Rational Design and Generation of Unnatural this compound Analogues
The challenges associated with the low yield and complex isolation of natural haliangicins from their native producer prompted the development of alternative production methods. nih.govnih.gov A significant breakthrough was the successful heterologous expression of the this compound biosynthetic gene cluster in the more tractable host organism Myxococcus xanthus. nih.govresearchgate.net This achievement not only increased the production yield tenfold but also opened the door for generating novel, "unnatural" analogues through targeted gene manipulation. nih.govnih.gov
By inactivating specific genes within the biosynthetic pathway, researchers were able to create modified versions of the this compound molecule. nih.gov This strategy of biosynthetic engineering allowed for the rational design of analogues with specific structural changes, providing a powerful tool to probe the SAR of this compound. researchgate.net
Key achievements in this area include:
Disruption of the hliR gene: The hliR gene encodes an acyl-CoA dehydrogenase responsible for creating the terminal double bond at C14-C15. nih.gov Its inactivation led to the production of 14,15-dihydrothis compound , an analogue with a saturated terminus. nih.govresearchgate.net
Inactivation of the hliU gene: The hliU gene codes for the epoxidase that forms the C12-C13 epoxide. nih.gov Knocking out this gene resulted in the generation of 12,13-deoxythis compound , an analogue lacking the epoxide ring but retaining the C12-C13 double bond. nih.govresearchgate.net
These rationally designed analogues have been instrumental in deciphering the functional importance of specific chemical moieties within the this compound scaffold. nih.govnih.gov
Elucidation of Key Structural Features for Biological Activity
Through the comparative analysis of natural isomers and the bioactivity testing of unnatural analogues, key structural features essential for this compound's biological effects have been identified. nih.gov These studies have systematically mapped the molecule to determine which parts are critical for its antifungal and cytotoxic activities.
The β-methoxyacrylate (BMA) moiety at one end of the molecule is widely recognized as the primary pharmacophore of this compound. researchgate.netnih.gov This structural feature is common among a class of fungicides known as strobilurins, which act by inhibiting the cytochrome b-c1 complex in the mitochondrial respiratory chain. researchgate.netnih.gov this compound shares this mechanism of action, and its antifungal activity is primarily attributed to the BMA group. researchgate.netnih.govnih.gov The rest of the molecule is thought to contribute to the compound's specificity, binding affinity, and transport to its target site. nih.gov Any significant alteration to this BMA moiety is expected to result in a substantial loss of antifungal activity. beilstein-journals.org
The lactone ring is another critical structural component for the biological activity of many natural products. mdpi.comnih.gov In related antifungal compounds, the integrity of the lactone moiety has been shown to be crucial for their bioactivity. beilstein-journals.org While direct modification of the this compound lactone has not been extensively reported, studies on similar compounds suggest that this ring is vital for maintaining the correct three-dimensional conformation of the molecule, which is necessary for effective binding to its biological target. beilstein-journals.org Opening the lactone ring would drastically alter the molecule's shape and likely lead to a significant reduction or complete loss of function.
The vinyl epoxide at the terminus opposite the BMA pharmacophore plays a crucial, albeit modulating, role in this compound's biological activity. acs.orgnih.gov The importance of this moiety was clearly demonstrated through the biological evaluation of the unnatural analogues generated via biosynthetic engineering. nih.govresearchgate.net
The following table summarizes the key findings from these SAR studies:
Table 2: Biological Activity of this compound and its Unnatural Analogues
| Compound | Key Structural Feature | Anti-oomycete Activity (vs. P. capsici) | Cytotoxicity (vs. Tumor Cell Line) | Reference |
|---|---|---|---|---|
| This compound (Natural) | Contains vinyl epoxide | Potent | Active | nih.gov |
| 14,15-dihydrothis compound (Analogue) | Saturated C14-C15 bond (no vinyl group) | Potent (same as natural) | Active | nih.gov |
| 12,13-deoxythis compound (Analogue) | Lacks C12-C13 epoxide | 30-fold less active than natural | More active than natural | nih.gov |
The C12-C13 epoxide is critical for potent anti-oomycete activity. Its removal in 12,13-deoxythis compound caused a 30-fold decrease in potency against Phytophthora capsici. nih.gov
The terminal C14-C15 double bond is not essential for this specific antifungal activity, as 14,15-dihydrothis compound retained the same level of potency as the natural compound. nih.gov
Correlation of Structural Modifications with Efficacy Profiles
Investigations into the structure-activity relationship (SAR) of this compound and its analogues have provided significant insights into the specific molecular features responsible for its biological efficacy. Research has centered on modifying key structural components, including the β-methoxyacrylate pharmacophore, the conjugated polyene system, and the terminal epoxide ring, to understand their individual contributions to the compound's antifungal, anti-oomycete, and cytotoxic activities.
The natural product, this compound, possesses a distinct architecture featuring a β-methoxyacrylate group, a conjugated tetraene moiety, and a terminal epoxide with trans stereochemistry. acs.orgresearchgate.net This specific arrangement is closely linked to its potent biological effects. The β-methoxyacrylate portion is widely considered the primary pharmacophore, a feature common to other respiratory chain inhibitors and crucial for its mechanism of action. nih.govd-nb.infonih.gov
Key findings from SAR studies indicate that modifications to the stereochemistry and structural integrity of the molecule have a profound impact on its efficacy:
Epoxide Stereochemistry : The stereochemistry of the epoxide ring is a critical determinant of antifungal activity. This compound naturally occurs with a trans configuration of the epoxide. acs.org An isolated stereoisomer, cis-haliangicin, which has a cis configuration of the epoxide, has been identified. acs.orgnih.gov Studies comparing these isomers have revealed the importance of the trans geometry for maximal potency.
Polyene Geometry : The conjugated tetraene system is also vital for maintaining high antifungal activity. Structural disruptions within this conjugated system, such as the geometric isomers found in Haliangicins B, C, and D, result in diminished antifungal efficacy compared to the parent compound. acs.orgnih.gov
Terminal Region Modifications : The generation of unnatural analogues through biosynthetic engineering has allowed for a more detailed examination of the terminus opposite the β-methoxyacrylate pharmacophore. nih.gov These studies have shown that the bioactivities can be modulated by altering the vinyl epoxide region. nih.gov For instance, an analogue (Analogue 4) where the 14,15-olefin was saturated demonstrated anti-oomycete activity against Phytophthora capsici comparable to that of natural this compound. nih.gov In stark contrast, an analogue lacking the 12,13-epoxide moiety (Analogue 7) was found to be 30 times less active against P. capsici, highlighting the essential role of the epoxide ring for this specific activity. nih.gov
Differential Activity Profiles : Interestingly, structural modifications can lead to a shift in the type of biological activity observed. The same analogue that showed a dramatic decrease in anti-oomycete activity due to the absence of the epoxide (Analogue 7) exhibited more potent cytotoxicity against a tumor cell line than natural this compound. nih.gov This finding suggests that different structural elements may be responsible for the different biological effects of the this compound scaffold.
These findings underscore that the potent biological profile of this compound is not attributable to a single feature but rather to the precise arrangement and interplay of its functional groups. The trans-epoxide and the intact conjugated polyene system are particularly crucial for its antifungal and anti-oomycete power, while other parts of the molecule can be modified to tune its cytotoxic properties. acs.orgnih.gov
Data Table: Structure-Activity Relationship of this compound and its Analogues
| Compound/Analogue | Structural Modification | Effect on Efficacy |
| This compound | Reference compound (trans-epoxide) | Potent antifungal and anti-oomycete activity. acs.orgnih.gov |
| cis-Haliangicin | cis-isomer of the epoxide | Reduced antifungal activity compared to trans-haliangicin. acs.orgnih.gov |
| Haliangicins B, C, & D | Geometric isomers of the polyene moiety | Lowered antifungal activity. acs.orgnih.gov |
| Analogue 4 | Saturation of the 14,15-olefin | Maintained anti-oomycete activity against P. capsici. nih.gov |
| Analogue 7 | Lacks the 12,13-epoxide moiety | 30-fold decrease in anti-oomycete activity; increased cytotoxicity against tumor cells. nih.gov |
Biotechnological Advances in Haliangicin Production and Diversification
Challenges Associated with Native Producer Yields
The native producer of Haliangicin is the marine myxobacterium Haliangium ochraceum SMP-2. researchgate.netresearchgate.net While this organism possesses the genetic blueprint for this valuable polyketide, its practical use for large-scale production is hampered by several inherent challenges. The productivity of this compound from H. ochraceum is unsatisfactory for substantial research and development. researchgate.netresearchgate.netnih.gov Marine myxobacteria, in general, are known to be rare and difficult to handle in laboratory settings. researchgate.net They are often characterized by slow growth rates and a strong tendency for cell aggregation, which complicates fermentation processes. mdpi.com These factors contribute to the poor metabolite productivity observed in the native strain, making it a challenging and inefficient source for obtaining this compound in required quantities. researchgate.netmdpi.com
Heterologous Expression Systems for Enhanced this compound Biosynthesis
To overcome the production issues associated with the native strain, researchers have turned to heterologous expression, a powerful strategy that involves transferring the biosynthetic gene cluster (BGC) from a difficult-to-cultivate organism into a more robust and well-characterized host. researchgate.netnih.govsci-hub.se This approach not only facilitates higher production titers but also enables easier genetic manipulation of the biosynthetic pathway for diversification. researchgate.netsci-hub.se
The terrestrial myxobacterium Myxococcus xanthus has been successfully employed as a model host for this compound production. researchgate.netmdpi.combeilstein-journals.orgd-nb.info This organism is a well-established and genetically amenable host for expressing secondary metabolite pathways from other myxobacteria that are difficult to handle. nih.gov M. xanthus offers significant advantages over H. ochraceum, including a much faster growth rate and established, reliable genetic tools for its manipulation. researchgate.netnih.govnih.gov
The entire 47.8 kbp this compound biosynthetic gene cluster, designated hli, was identified from a cosmid library of the H. ochraceum genome. mdpi.commdpi.comnih.gov This large gene cluster was then integrated into the chromosome of M. xanthus using λ-Red recombineering to reconstitute the complete biosynthetic pathway. nih.govmdpi.com The successful expression of the hli cluster in this new host proved the identity of the genes responsible for this compound biosynthesis and provided a superior platform for its production. mdpi.com
The shift to Myxococcus xanthus as a production chassis yielded remarkable improvements in efficiency. The heterologous host demonstrated a threefold faster growth speed and produced a tenfold greater amount of this compound compared to the original H. ochraceum strain. researchgate.netbeilstein-journals.orgd-nb.inforesearchgate.net
To further optimize the yield, precursor feeding strategies were investigated based on the biosynthetic building blocks of the molecule. researchgate.net Feeding experiments with labeled isotopes confirmed the precursors, which include acetate (B1210297), propionate, glycerol (B35011), and methionine. researchgate.netresearchgate.net Subsequent experiments focused on supplementing the fermentation media with these precursors to boost the production titer. researchgate.net The addition of sodium acetate to the culture was found to significantly increase this compound production. researchgate.netmdpi.com The titer increased substantially when the concentration of sodium acetate was above 50 mM, ultimately reaching a concentration of 11.0 ± 2.1 mg/L after five days of fermentation when 200 mM of sodium acetate was supplied. researchgate.netmdpi.com
| Precursor Fed | Concentration (mM) | Resulting this compound Titer (mg/L) | Fold Increase (Approx.) |
|---|---|---|---|
| Control (No addition) | 0 | ~1.1 | 1x |
| Sodium Acetate | 50 | >1.1 | >1x |
| Sodium Acetate | 200 | 11.0 ± 2.1 | 10x |
Biosynthetic Pathway Engineering for Novel this compound Congeners
The establishment of a robust heterologous expression system in M. xanthus opened the door for biosynthetic pathway engineering. researchgate.netnih.govnih.gov By manipulating the genes within the hli cluster, researchers can generate novel, "unnatural" analogues of this compound. researchgate.netbeilstein-journals.orgd-nb.info This approach is invaluable for producing a library of related compounds to investigate structure-activity relationships and potentially discover derivatives with improved or novel biological activities. researchgate.net
Targeted gene disruption is a precise method to elucidate the function of specific enzymes in the biosynthetic pathway and to generate novel structures. mdpi.comnih.govnih.gov Several key tailoring enzymes in the this compound pathway were successfully targeted.
Disruption of hliU : The gene hliU encodes an epoxidase responsible for forming the terminal vinyl epoxide moiety of this compound. researchgate.netmdpi.com Deletion of this gene (ΔhliU) in the heterologous host resulted in the accumulation of a new analogue, 12,13-dihydro-12,13-epoxy-haliangicin, also known as prethis compound, where the epoxide is absent. researchgate.net
Disruption of hliD : The gene hliD encodes an O-methyltransferase that installs a methyl group at the C3 position. researchgate.netmdpi.com The ΔhliD mutant produced 3-O-demethylthis compound, confirming the function of the HliD enzyme. researchgate.net
Disruption of hliR : The gene hliR encodes a unique acyl-CoA dehydrogenase that catalyzes a γ,δ-dehydrogenation of the starter unit, leading to the formation of the terminal alkene. researchgate.netnih.gov Inactivation of hliR (ΔhliR) yielded 14,15-dihydrothis compound, a congener lacking the terminal double bond. researchgate.net
These gene manipulation studies not only confirmed the proposed biosynthetic pathway but also successfully generated a set of novel this compound congeners. researchgate.net
| Target Gene | Enzyme Function | Resulting Unnatural Analogue |
|---|---|---|
| hliU | Epoxidase | Prethis compound (12,13-dihydro-12,13-epoxy-haliangicin) |
| hliD | O-methyltransferase | 3-O-demethylthis compound |
| hliR | Acyl-CoA dehydrogenase | 14,15-dihydrothis compound |
The targeted engineering of the this compound pathway is a foundational element of combinatorial biosynthesis. nih.gov This broader strategy involves the rational mixing and matching of biosynthetic elements, such as domains, modules, or entire gene clusters, to create novel hybrid molecules. sci-hub.senih.gov While complex combinatorial experiments mixing the hli cluster with other distinct pathways have not been extensively reported, the generation of analogues through targeted deletions represents the creation of a "biosynthetic combinatorial library" from a single, flexible PKS system. mdpi.com These engineered pathways provide valuable insights and tools for future endeavors to create more diverse and complex this compound-based structures by combining modules from different biosynthetic assembly lines. sci-hub.se
Optimization of Fermentation Conditions in Engineered Hosts
The native producer of this compound, the marine myxobacterium Haliangium ochraceum SMP-2, suffers from low productivity and a fastidious nature, making large-scale production challenging. researchgate.netd-nb.infonih.gov To overcome these limitations, researchers have turned to heterologous expression, moving the entire this compound biosynthetic gene cluster (hli) into a more robust and well-characterized host. researchgate.netnih.gov The terrestrial myxobacterium Myxococcus xanthus was selected as a suitable host due to its faster growth and established genetic tools. researchgate.netnih.govresearchgate.net This strategy not only enabled more efficient production but also provided a platform for optimizing fermentation conditions to maximize yield. researchgate.netnih.gov The engineered M. xanthus strain produced this compound with a tenfold greater yield and at a threefold faster growth speed compared to the original producer. researchgate.netresearchgate.netnih.gov
A key strategy for enhancing production in the engineered M. xanthus host involved optimizing the fermentation medium by supplementing it with biosynthetic precursors. researchgate.netresearchgate.net Based on the polyketide structure of this compound, feeding studies were conducted with labeled precursors to identify the compound's building blocks. researchgate.net These experiments confirmed that the this compound backbone is constructed from acetate, propionate, and glycerol units, with a methyl group originating from L-methionine. researchgate.net
With the biosynthetic precursors identified, research focused on systematically evaluating their effect on this compound productivity. researchgate.netresearchgate.net The engineered M. xanthus host was cultured in a production medium supplemented with varying concentrations of sodium acetate, sodium propionate, and glycerol. researchgate.netnih.gov
Detailed Research Findings:
The addition of sodium acetate to the culture medium proved to be the most effective strategy for boosting this compound production. researchgate.net A clear dose-dependent relationship was observed between the concentration of sodium acetate and the final this compound titre. The yield increased significantly when the concentration of sodium acetate was above 50 mM. researchgate.netnih.gov To avoid inhibiting the early growth phase of M. xanthus, higher concentrations of sodium acetate (100 mM and 200 mM) were added in two portions on the second and third days of fermentation. nih.gov The optimal concentration was found to be 200 mM, which resulted in a this compound yield of 11.0 ± 2.1 mg/L after five days of fermentation. researchgate.netnih.gov
The table below summarizes the impact of sodium acetate concentration on this compound production in the engineered M. xanthus host.
| Sodium Acetate Concentration (mM) | This compound Yield (mg/L) | Fermentation Time (Days) |
| 0 | Baseline | 5 |
| 50 | Increased | 5 |
| 100 | Significantly Increased | 5 |
| 200 | 11.0 ± 2.1 | 5 |
| Data sourced from studies on heterologous production of this compound. researchgate.netnih.gov |
In contrast to the significant enhancement seen with sodium acetate, the addition of other precursors had a less pronounced effect on the final yield. The impact of supplementing the medium with sodium propionate, glycerol, and L-methionine was also evaluated.
The table below details the effects of various biosynthetic precursors on this compound production.
| Biosynthetic Precursor | Concentration | Effect on this compound Yield |
| Sodium Propionate | Not specified in detail | Minor to no significant increase |
| Glycerol | Not specified in detail | Minor to no significant increase |
| L-Methionine | Not specified in detail | Minor to no significant increase |
| Findings based on precursor feeding experiments in engineered M. xanthus. researchgate.netresearchgate.net |
These optimization efforts highlight the power of combining heterologous expression with rational fermentation design based on biosynthetic pathway analysis. By providing an excess of a key building block, the metabolic flux towards this compound was significantly increased, demonstrating a successful approach to improving the production of this valuable polyketide. nih.govsci-hub.se
Preclinical Biological Activity Spectrum and Therapeutic Potential
Antifungal Activity against Filamentous Fungi (e.g., Aspergillus niger, Fusarium sp.)
Haliangicin exhibits notable inhibitory effects against a spectrum of filamentous fungi. researchgate.net Laboratory studies have determined its minimum inhibitory concentration (MIC) against several fungal species. Specifically, this compound showed an MIC of 12.5 μg/mL against Aspergillus niger and a more potent MIC of 6.3 μg/mL against a Fusarium species. beilstein-journals.org This activity is attributed to its function as an inhibitor of the electron flow within the cytochrome b-c1 segment (complex III) of the mitochondrial respiratory chain in fungi. researchgate.netnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi
| Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|
| Aspergillus niger | 12.5 | beilstein-journals.org |
Activity against Oomycetes (e.g., Phytophthora capsici)
Beyond filamentous fungi, this compound is also a potent inhibitor of oomycetes, which are destructive plant pathogens. researchgate.net Its efficacy has been particularly noted against Phytophthora capsici. nih.govresearchgate.net In disk diffusion tests, this compound demonstrated a significant inhibitory effect, forming a definite inhibition zone at a minimum dose of 0.1 μg per disk. nih.govnih.gov This high level of activity highlights its potential for agricultural applications as a biofungicide. The terminal β-methoxyacrylate moiety of the this compound molecule is considered the pharmacophore responsible for this potent anti-oomycete activity. nih.gov
Table 2: Inhibitory Activity of this compound against Phytophthora capsici
| Organism | Minimum Dose for Inhibition (μ g/disk ) | Reference |
|---|
Cytotoxic Effects of this compound and Analogues in in vitro Cell Models (e.g., HeLa S3 cells)
In addition to its antifungal properties, this compound and its synthetic analogues have been evaluated for their cytotoxic potential against human cancer cell lines. This compound displayed potent cytotoxicity against HeLa S3 cervical cancer cells, with a recorded half-maximal inhibitory concentration (IC50) of 41 nM. nih.gov
The study of its analogues has provided insight into the structure-activity relationship. An analogue saturated at the 14,15-olefin (analogue 4) showed slightly reduced cytotoxicity with an IC50 of 55 nM. nih.gov In contrast, an analogue lacking the 12,13-epoxide moiety (analogue 7) exhibited significantly enhanced cytotoxicity, with an IC50 of 17 nM, suggesting that modifications at this position can modulate the compound's cytotoxic potency. nih.gov Another metabolite isolated from Haliangium ochraceum, haliamide, also showed cytotoxic effects against HeLa S3 cells, though at a much higher concentration (IC50 = 12 μM). beilstein-journals.orgnih.gov
Table 3: Cytotoxic Activity (IC50) of this compound and Analogues against HeLa S3 Cells
| Compound | IC50 (nM) | Reference |
|---|---|---|
| This compound (1) | 41 | nih.gov |
| Analogue 4 | 55 | nih.gov |
| Analogue 7 | 17 | nih.gov |
| Paclitaxel (Control) | 8.6 | nih.gov |
Comparative Efficacy with Reference Antifungal Compounds in Preclinical Studies
The antifungal potency of this compound has been benchmarked against established antifungal agents in preclinical models. Its efficacy against the filamentous fungi Aspergillus niger (MIC: 12.5 μg/mL) and Fusarium sp. (MIC: 6.3 μg/mL) was found to be in a similar range to the reference compounds amphotericin B and nystatin, both of which recorded an MIC of 3.1 μg/mL against the same fungi. beilstein-journals.org
In assays against the oomycete Phytophthora capsici, this compound's activity at 0.1 μ g/disk was equivalent to that of the widely used agricultural fungicide metalaxyl, which also showed activity at 0.1 μ g/disk . nih.gov This comparative data underscores this compound's status as a potent antifungal agent with efficacy comparable to commercially available drugs and fungicides. researchgate.netbeilstein-journals.org
Table 4: Comparative Efficacy of this compound with Reference Antifungals
| Target Organism | This compound | Reference Compound | Reference Compound Activity | Reference |
|---|---|---|---|---|
| Aspergillus niger | 12.5 μg/mL (MIC) | Amphotericin B | 3.1 μg/mL (MIC) | beilstein-journals.org |
| Aspergillus niger | 12.5 μg/mL (MIC) | Nystatin | 3.1 μg/mL (MIC) | beilstein-journals.org |
| Fusarium sp. | 6.3 μg/mL (MIC) | Amphotericin B | 3.1 μg/mL (MIC) | beilstein-journals.org |
| Fusarium sp. | 6.3 μg/mL (MIC) | Nystatin | 3.1 μg/mL (MIC) | beilstein-journals.org |
Future Research Trajectories for Haliangicin
Discovery of Underexplored Haliangicin-Related Metabolites from Marine Ecosystems
The marine environment, particularly the myxobacteria that inhabit it, represents a vast and largely untapped reservoir of novel bioactive compounds. The initial discovery of this compound from Haliangium ochraceum has already been expanded upon by the isolation of several natural geometric isomers. researchgate.netnih.gov Further investigation of the producing organism's extract led to the identification of cis-haliangicin, the major isomer, along with a mixture of other related compounds designated Haliangicins B, C, and D. nih.gov
These findings underscore the potential for discovering a wider array of this compound-related structures by exploring different strains of marine myxobacteria or by cultivating the known producer under varied fermentation conditions. Future research efforts will likely focus on comprehensive screening programs of marine microbial libraries to identify new analogues with potentially improved efficacy or novel biological activities. The characterization of these naturally occurring derivatives is a critical first step in understanding the structure-activity relationships within this compound family.
| Compound Name | Key Structural Feature | Significance |
|---|---|---|
| This compound | Parent compound with a β-methoxyacrylate moiety and a conjugated tetraene system. nih.govnih.gov | Primary antifungal agent identified. nih.gov |
| cis-Haliangicin | A cis isomer of the epoxide portion of this compound. nih.gov | Major isomer isolated, providing insight into natural structural diversity. nih.gov |
| Haliangicins B, C, D | Geometrical isomers of the polyene moiety. nih.gov | Demonstrates natural variability in the polyene chain, affecting biological activity. nih.gov |
Advanced Genetic and Metabolic Engineering for Sustainable Production and Novelty
The native production of this compound by Haliangium ochraceum is often inefficient, which hampers large-scale studies and development. nih.govresearchgate.net A significant breakthrough has been the identification and characterization of the 47.8 kbp this compound biosynthetic gene cluster (BGC), denoted as hli. nih.govresearchgate.net This has paved the way for advanced genetic and metabolic engineering strategies.
A key achievement in this area is the successful heterologous expression of the hli gene cluster in the more genetically tractable host, Myxococcus xanthus. nih.govresearchgate.net This approach not only overcame the challenges associated with cultivating the native marine myxobacterium but also resulted in a substantial increase in yield. nih.govresearchgate.net Furthermore, this heterologous system provides a powerful platform for generating "unnatural" analogues through targeted gene manipulation. nih.govresearchgate.net By disrupting specific genes within the hli cluster, researchers have successfully produced novel derivatives, demonstrating the potential to create a library of this compound-based compounds with diverse functionalities. researchgate.net
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| Heterologous Expression | Transfer and expression of the 47.8 kbp this compound BGC into Myxococcus xanthus. | Tenfold greater production amount and threefold faster growth speed compared to the native producer. | nih.govresearchgate.netdntb.gov.ua |
| Gene Disruption (hliU) | Inactivation of the epoxidase gene in the heterologous host. | Production of a de-epoxy this compound analogue. | researchgate.net |
| Gene Disruption (hliD) | Inactivation of the O-methyltransferase gene in the heterologous host. | Production of a demethylated this compound analogue. | researchgate.net |
| Gene Disruption (hliR) | Inactivation of the acyl-CoA dehydrogenase gene in the heterologous host. | Generation of an analogue with an altered terminal alkene moiety. | researchgate.net |
Computational Approaches for Rational Design of Bioactive Analogues
With the known structures of this compound and its natural isomers, the stage is set for the application of computational tools to rationally design novel analogues with enhanced bioactivity. nih.gov In silico methods can accelerate the drug discovery process by predicting the biological activities of hypothetical structures, thereby prioritizing synthetic efforts.
Future research will likely employ a variety of computational strategies. Structure-Activity Relationship (SAR) studies can be performed using the existing data on natural and engineered analogues to identify key structural motifs responsible for antifungal or cytotoxic activity. nih.govmdpi.com Molecular docking simulations can be used to model the interaction of this compound derivatives with its known molecular target, the cytochrome bc1 complex. nih.govhealthdisgroup.usbiorxiv.org These models can predict how modifications to the this compound scaffold might improve binding affinity and inhibitory potency. Such computational insights are invaluable for guiding the synthetic or biosynthetic generation of next-generation this compound-based compounds.
| Computational Method | Potential Application for this compound |
|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of novel this compound analogues to the quinone reduction site of the fungal cytochrome bc1 complex. healthdisgroup.usmdpi.com |
| Structure-Activity Relationship (SAR) | Identifying key functional groups (e.g., the β-methoxyacrylate, epoxide, polyene chain) that are critical for bioactivity by comparing known analogues. mdpi.commdpi.com |
| Pharmacophore Modeling | Developing a 3D model of the essential structural features required for this compound's biological activity, to be used for virtual screening of compound libraries. mdpi.comsemanticscholar.org |
| Molecular Dynamics (MD) Simulations | Investigating the conformational changes and stability of the cytochrome bc1 complex upon binding of different this compound derivatives to better understand the mechanism of inhibition. biorxiv.orgsemanticscholar.org |
Deeper Elucidation of this compound's Interaction with Molecular Targets
This compound's established mode of action is the disruption of the fungal mitochondrial respiratory chain by interfering with electron flow within the cytochrome b-c1 segment (Complex III). nih.gov While this provides a solid foundation, a more detailed, atomic-level understanding of this interaction is crucial for rational drug design. High-resolution structural biology techniques are a key future trajectory.
Obtaining a crystal structure of this compound bound to the fungal cytochrome bc1 complex would be a landmark achievement. Such a structure would reveal the precise binding pocket and identify the specific amino acid residues that engage with the inhibitor. This information, analogous to what has been achieved for other Complex III inhibitors like antimycin, would illuminate the exact hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor-target complex. nih.gov This deep molecular understanding is essential for designing analogues with improved target specificity and potency, potentially reducing off-target effects.
Exploration of Broader Biological Applications beyond Established Activities
While this compound is primarily known for its antifungal activity, preliminary evidence suggests its therapeutic potential may be broader. The evaluation of engineered this compound analogues has already revealed that modifications to the molecule can impart distinct bioactivities, including cytotoxic effects. nih.govresearchgate.net This finding opens the door to exploring this compound and its derivatives as potential anticancer agents.
Future research should systematically screen this compound and a diverse library of its analogues against various human cancer cell lines to assess their antiproliferative capabilities. chemrxiv.orgscielo.sa.cr Other metabolites from marine myxobacteria, such as haliamide and enhygromic acid, have already demonstrated activity against tumor cells, lending credence to this line of inquiry. researchgate.net Additionally, given the diverse biological roles of polyketides, it would be prudent to investigate other potential applications, such as antiviral, anti-inflammatory, or immunosuppressive activities.
| Activity | Status | Research Focus |
|---|---|---|
| Antifungal | Established | Inhibits a wide spectrum of fungi by targeting the mitochondrial cytochrome bc1 complex. nih.gov |
| Anti-oomycete | Demonstrated | Activity confirmed for both the parent compound and engineered analogues. nih.govresearchgate.net |
| Cytotoxic / Antiproliferative | Preliminary / Exploratory | Engineered analogues show cytotoxic activity, suggesting potential for development as anticancer agents. nih.govresearchgate.net |
| Antiviral / Anti-inflammatory | Hypothetical | Broader screening of this compound analogues against other disease models is warranted based on the diverse activities of polyketides. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Haliangicin from microbial sources?
- Answer : Isolation typically involves fermentation optimization (e.g., media composition, pH, temperature) followed by extraction using solvents like ethyl acetate. Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight determination, nuclear magnetic resonance (NMR) for structural elucidation (1H, 13C, 2D-COSY), and HPLC for purity assessment. Ensure reproducibility by documenting parameters (e.g., column type, solvent gradients) and adhering to guidelines for reporting experimental details .
- Key Data : Include retention times (HPLC), NMR chemical shifts, and HRMS m/z ratios in supplementary materials.
Q. How should researchers design bioactivity assays to evaluate this compound’s antimicrobial properties?
- Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). Validate results with dose-response curves and statistical analysis (e.g., IC50 calculations via nonlinear regression). Ensure biological replicates (n ≥ 3) to account for variability .
- Common Pitfalls : Avoid overinterpreting preliminary data; confirm activity with secondary assays (e.g., time-kill kinetics).
Q. What are the best practices for ensuring reproducibility in this compound synthesis or isolation?
- Answer : Provide step-by-step protocols in the main text or supplementary materials, including equipment specifications (e.g., centrifuge RPM, incubation times). For novel methods, compare results with established techniques. Adhere to journal guidelines for compound characterization (e.g., ≥95% purity thresholds) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
- Answer : Conduct a meta-analysis to identify variables (e.g., strain specificity, assay conditions) causing discrepancies. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Replicate conflicting experiments under controlled conditions, adjusting one variable at a time (e.g., pH, temperature). Document all parameters in a publicly accessible repository .
- Example Workflow :
| Variable Tested | Bioactivity (IC50 ± SD) | Statistical Significance (p-value) |
|---|---|---|
| pH 6.5 | 12.3 ± 1.2 µM | p < 0.05 |
| pH 7.4 | 8.7 ± 0.9 µM | p < 0.01 |
Q. What strategies are effective for elucidating this compound’s mechanism of action despite limited structural homologs?
- Answer : Combine omics approaches (e.g., transcriptomics to identify dysregulated pathways, proteomics for target identification) with molecular docking simulations. Validate hypotheses via gene knockout models (e.g., CRISPR/Cas9) or chemical rescue experiments. Reference structurally distinct but functionally analogous compounds to infer mechanistic insights .
Q. How should researchers address contradictory findings in this compound’s stability under different storage conditions?
- Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Use principal component analysis (PCA) to identify degradation pathways. Publish raw chromatograms and mass spectra to enable peer validation. Discuss environmental factors (e.g., light exposure, oxidation) as potential confounders .
Methodological Guidelines
- Data Presentation : Use tables to summarize comparative results (e.g., MIC values across strains) and figures for mechanistic models. Follow RSC or ACS formatting for spectroscopic data .
- Literature Review : Prioritize high-impact studies via citation metrics (Google Scholar) and avoid overreliance on non-peer-reviewed sources .
- Ethical Reporting : Disclose all conflicts of interest and adhere to NIH guidelines for preclinical data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
